1-Octylthymine

描述

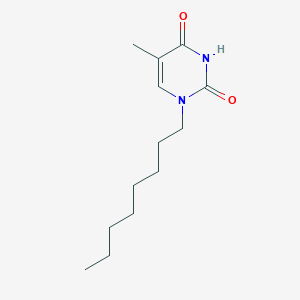

1-Octylthymine is a thymine derivative modified with an octyl chain at the N1 position. Thymine, a pyrimidine nucleobase, is functionalized here to enhance lipophilicity, making it suitable for applications in supramolecular chemistry and nucleic acid analog research. The compound is synthesized via alkylation of thymine with 1-bromooctane, yielding an 80% purified product through column chromatography using hexane/ethyl acetate (80:20) . Its structure has been confirmed via X-ray diffraction, and it forms co-crystals with 9-octyladenine (1:1 ratio) in dimethyl sulfoxide (DMSO), demonstrating strong hydrogen-bonding interactions .

属性

CAS 编号 |

54565-90-1 |

|---|---|

分子式 |

C13H22N2O2 |

分子量 |

238.33 g/mol |

IUPAC 名称 |

5-methyl-1-octylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H22N2O2/c1-3-4-5-6-7-8-9-15-10-11(2)12(16)14-13(15)17/h10H,3-9H2,1-2H3,(H,14,16,17) |

InChI 键 |

ZZIRNSWKIIZQSN-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCN1C=C(C(=O)NC1=O)C |

产品来源 |

United States |

准备方法

1-Octylthymine can be synthesized through several methods, including:

化学反应分析

科学研究应用

1-Octylthymine has several applications in scientific research:

Supramolecular Chemistry: It is used in the study of hydrogen bonding interactions and the assembly of supramolecular structures.

Polymer Chemistry:

Photochemistry: The photoreactive properties of this compound make it useful in the study of photodimerization and other photochemical processes.

作用机制

The primary mechanism of action of 1-octylthymine involves hydrogen bonding interactions. It forms stable hydrogen bonds with complementary nucleobases, such as adenine derivatives. These interactions are crucial in the formation of supramolecular structures and the mediation of polymerization processes .

相似化合物的比较

Key Observations:

Hydrogen-Bonding vs. Hydrophobicity: this compound retains thymine's hydrogen-bonding capacity via its pyrimidine ring, enabling co-crystallization with complementary bases like 9-octyladenine . This contrasts with 1-octylamine, which lacks hydrogen-bonding motifs and interacts primarily via van der Waals forces . The octyl chain in this compound enhances lipophilicity compared to unmodified thymine, similar to 1-octylamine. However, the polar pyrimidine ring reduces solubility in nonpolar solvents relative to pure alkylamines .

Synthetic Efficiency :

- This compound (80% yield) and 9-octyladenine (85% yield) demonstrate comparable synthetic efficiency, reflecting robust alkylation protocols for nucleobases .

Thermodynamic Stability: Co-crystals of this compound and 9-octyladenine exhibit high stability due to Watson-Crick-like hydrogen bonding, a feature absent in non-nucleobase analogs like octanoic acid-dioctylamine complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。